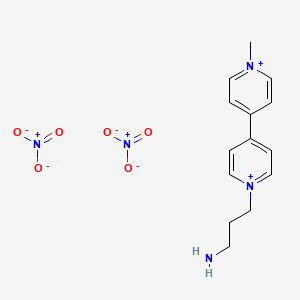
1-(3-Aminopropyl)-1'-methyl-4,4'-bipyridin-1-ium dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate is a chemical compound with a unique structure that includes a bipyridine core substituted with an aminopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate typically involves the reaction of 4,4’-bipyridine with 3-aminopropylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with nitric acid to form the dinitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aminopropyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different bipyridine derivatives, while reduction can produce amine-substituted bipyridines.
Scientific Research Applications
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bipyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but a different core structure.
3-Aminopropyltriethoxysilane: Another compound with an aminopropyl group, used in surface modification and material science.
N-(3-Aminopropyl)-1,3-propane diamine: Similar in having an aminopropyl group but with a different overall structure.
Uniqueness
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate is unique due to its bipyridine core, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
661476-05-7 |
|---|---|
Molecular Formula |
C14H19N5O6 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propan-1-amine;dinitrate |
InChI |
InChI=1S/C14H19N3.2NO3/c1-16-9-3-13(4-10-16)14-5-11-17(12-6-14)8-2-7-15;2*2-1(3)4/h3-6,9-12H,2,7-8,15H2,1H3;;/q+2;2*-1 |
InChI Key |
MNAAFLQHIYURJK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


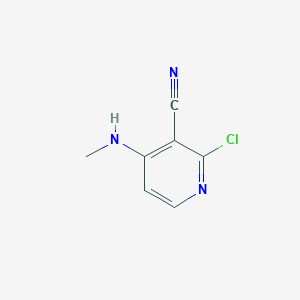
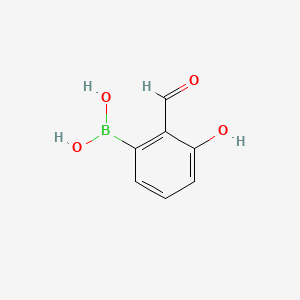
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)

![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
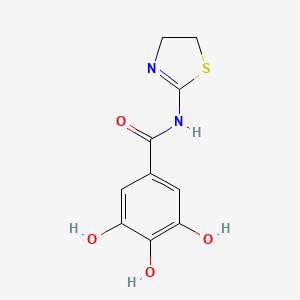
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
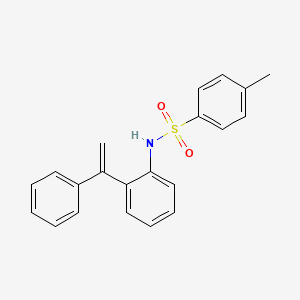
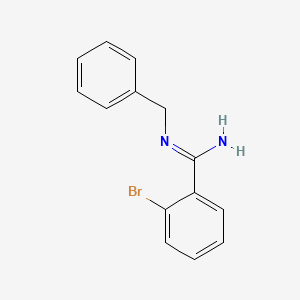
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
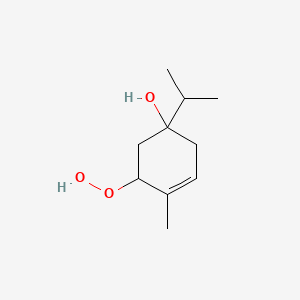
![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)
